![molecular formula C18H13BrN2O3 B2753195 2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902855-62-3](/img/structure/B2753195.png)
2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Description
2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as BMHPC, is a synthetic compound that belongs to the class of pyrimidinone derivatives. BMHPC is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in regulating cellular signaling pathways. In recent years, BMHPC has gained attention as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Scientific Research Applications
- Pinacol Boronic Esters : BRCP serves as a valuable building block in organic synthesis. Unlike many protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is not well-developed. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Hydromethylation of Alkenes : BRCP, in combination with a Matteson–CH₂–homologation, allows for the hydromethylation of alkenes in an anti-Markovnikov manner. This reaction has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- BRCP derivatives have demonstrated promising anti-fibrotic activities. Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit better activity than Pirfenidone, a known anti-fibrotic drug .
- BRCP derivatives have been explored for their potential as antimalarial agents. Researchers have synthesized novel compounds based on BRCP’s structure, aiming to combat Plasmodium falciparum resistance. These efforts contribute to effective chemotherapy against malaria .
Organic Synthesis and Catalysis
Anti-Fibrotic Agents
Antimalarial Drug Development
properties
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-9-3-2-4-10-7-13-17(23)20-16(21-18(13)24-15(9)10)12-8-11(19)5-6-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVGEKTETWSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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